2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
Historical Development of Oxazole-Pyrimidine Hybrid Molecules
The integration of oxazole and pyrimidine motifs dates to the mid-20th century, when researchers first recognized the potential of nitrogen- and oxygen-containing heterocycles to mimic nucleic acid bases. Early work focused on simple fused-ring systems, but advances in synthetic methodologies enabled the creation of hybrid structures with tailored pharmacological properties. For instance, oxazolo[5,4-d]pyrimidine derivatives, such as those reported in 2022, demonstrated selective cytotoxicity against colorectal adenocarcinoma cells (CC~50~ = 58.4 µM for compound 3g ) by targeting vascular endothelial growth factor receptor-2 (VEGFR-2) . These findings underscored the importance of structural hybridization in enhancing target specificity and reducing off-target toxicity compared to traditional chemotherapeutics like cisplatin .
Structural Classification within Medicinal Heterocyclic Systems
Oxazole-pyrimidine hybrids belong to the broader class of bicyclic heterocycles characterized by fused five- and six-membered rings. The compound 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol exemplifies a tripartite architecture:
- Oxazole Core : The 1,3-oxazol-4-yl subunit provides rigidity and participates in π-π stacking interactions with aromatic residues in enzyme active sites.
- Pyrimidine Ring : The 6-phenylpyrimidin-4-ol moiety mimics purine bases, facilitating interactions with nucleotide-binding domains.
- Sulfanyl Linker : The methylsulfanyl bridge enhances solubility and serves as a flexible spacer, optimizing binding to hydrophobic pockets.
This structural triad aligns with modern design principles for kinase inhibitors, where modular assemblies enable precise modulation of enzymatic activity .
Significance in Contemporary Drug Discovery Paradigms
Oxazole-pyrimidine hybrids address key challenges in drug discovery, including multi-drug resistance and off-target effects. For example, derivatives bearing 3-(N,N-dimethylamino)propyl substituents exhibited 6-fold greater selectivity for primary colon adenocarcinoma (HT29) over healthy fibroblasts compared to 5-fluorouracil . The sulfanyl group in the subject compound may further improve pharmacokinetic profiles by mitigating phase I metabolism, a hypothesis supported by studies on sulfur-containing antivirals like SARS-CoV-2 inhibitors .
Research Evolution of Sulfanyl-Linked Heterocyclic Compounds
Sulfur-containing linkers have gained prominence due to their dual role as pharmacophores and metabolic stabilizers. Early sulfonamide-based antivirals, such as hydantoin-substituted derivatives (EC~50~ = 0.8 µM against SARS-CoV-2), demonstrated the utility of sulfur in enhancing binding affinity . In sulfanyl-linked systems, the thioether group facilitates hydrophobic interactions while resisting oxidative degradation, a critical advantage over ether or amine linkers. The subject compound’s methylsulfanyl bridge likely leverages these properties to maintain stability in physiological environments.
Current Position in Heterocyclic Medicinal Chemistry
The compound resides at the intersection of three trends:
- Targeted Therapy : Analogous oxazolo-pyrimidines inhibit VEGFR-2 with submicromolar affinity, positioning them as alternatives to tyrosine kinase inhibitors like tivozanib .
- Selectivity Optimization : Structural modifications, such as the 2,4-dimethoxyphenyl group, may reduce hERG channel binding, a common cause of cardiotoxicity in heterocyclic drugs .
- Synthetic Accessibility : Modular synthesis routes, exemplified by the coupling of sulfonyl chlorides with heterocyclic amines, enable rapid diversification of lead compounds .
Properties
IUPAC Name |
2-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-19(24-22(30-14)17-10-9-16(28-2)11-20(17)29-3)13-31-23-25-18(12-21(27)26-23)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNCQYNEMGTAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl and methyl groups. The final steps involve the formation of the pyrimidine ring and the attachment of the sulfanyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Biological Activity
The compound 2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic molecule that has garnered attention due to its potential biological activities. The unique structural features of this compound suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine ring : A six-membered heterocyclic compound containing nitrogen atoms.
- Oxazole ring : A five-membered ring containing both oxygen and nitrogen.
- Dimethoxyphenyl group : A phenyl ring substituted with two methoxy groups at specific positions.
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties : Many oxazole derivatives have shown significant activity against various cancer cell lines.
- Antimicrobial effects : The presence of the oxazole and pyrimidine moieties suggests potential antimicrobial properties.
- Anti-inflammatory activity : Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects.
Anticancer Activity
A study evaluating the anticancer potential of oxazole derivatives found that these compounds can effectively inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| Compound C | DU145 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial effects of compounds similar to this compound have been documented. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The oxazole and pyrimidine frameworks are known for their anti-inflammatory properties. Compounds derived from these structures have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to cell death or reduced inflammation.
- DNA Interaction : Similar compounds have been reported to intercalate with DNA, disrupting replication in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidin-4-ol derivatives, emphasizing molecular features and key physicochemical parameters derived from the evidence:
*Estimated based on structural analogs.
Key Observations:
Structural Complexity and Hydrophobicity: The target compound’s phenyl and dimethoxyphenyl substituents likely increase its logP (estimated ~3.8) compared to simpler analogs like 5-(2,4-difluorophenyl)pyrimidin-4-ol (MW 220.17). Its hydrophobicity is comparable to F407-0319 (logP 3.67, MW 399.47), which replaces the phenyl group with a cyclopenta ring .
The target compound’s methoxy groups may similarly enhance electron-donating properties.
Steric and Planarity Considerations :
- The cyclopenta ring in F407-0319 introduces a fused bicyclic system, likely improving planarity and crystal packing efficiency compared to the target’s phenyl group .
Research Findings and Structural Analysis
- logP and Solubility : The oxazole and dimethoxyphenyl groups in the target compound likely reduce aqueous solubility compared to smaller analogs (e.g., ), though the pyrimidin-4-ol hydroxyl group may mitigate this via hydrogen bonding.
- Synthetic Challenges : The sulfanylmethyl linker and bulky substituents may complicate synthesis, as seen in related oxazole-pyrimidine hybrids requiring multi-step protocols (e.g., ).
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the assembly of the oxazole and pyrimidine moieties. Key steps include:
- Oxazole ring formation : Condensation of 2,4-dimethoxyphenyl derivatives with methyl-substituted precursors under acidic or thermal conditions.
- Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution using mercapto-pyrimidine intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate intermediates and final product . Optimization requires strict control of temperature (60–100°C for cyclization), solvent polarity (THF/DMF for solubility), and catalyst selection (e.g., NaH for deprotonation) .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), oxazole-protons (δ ~6.5–7.5 ppm), and pyrimidine-hydroxyl (δ ~12–13 ppm). Compare with calculated spectra (DFT) or analogs .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups.
- HPLC-MS : Assess purity (>95%) and detect trace intermediates .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, temperature, cell lines). Standardize protocols using guidelines like OECD TG 455.
- Compound solubility : Use DMSO stock solutions with <0.1% v/v to avoid cytotoxicity.
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to rule out rapid degradation . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
Q. What computational methods are suitable for modeling interactions with biological targets?
- Molecular docking (AutoDock Vina, Glide) : Predict binding modes to enzymes (e.g., kinases) using crystal structures (PDB). Focus on the sulfanyl-pyrimidine core for hydrogen bonding.
- QSAR : Corolate substituent effects (e.g., methoxy vs. methyl groups) with activity using descriptors like logP and polar surface area.
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How can crystallographic data resolve stereochemical uncertainties in the oxazole-pyrimidine scaffold?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol).
- Data refinement (SHELXL) : Resolve disorder in methoxyphenyl or methyl-oxazole groups.
- Flack parameter analysis : Confirm absolute configuration if chiral centers exist (e.g., from asymmetric synthesis) .
Q. What strategies improve the stability of sulfanyl-linked intermediates during synthesis?
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent oxidation.
- Inert atmosphere : Conduct reactions under N₂/Ar to avoid disulfide formation.
- Low-temperature storage : Store intermediates at –20°C in amber vials .
Methodological Notes
- Contradictory data : Cross-reference synthesis protocols from multiple studies (e.g., vs. 16) to identify critical variables.
- Advanced characterization : Prioritize X-ray crystallography for unambiguous structural confirmation, especially for regiochemical ambiguities .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
